

Application Notes: Sonogashira Coupling of 1-Ethyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: **1-Ethyl-4-iodo-1H-pyrazole**

Cat. No.: **B169947**

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Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.^[1] This reaction is catalyzed by palladium and copper complexes and is valued for its mild conditions and tolerance of various functional groups, making it a cornerstone in modern organic synthesis.^{[1][2]} The pyrazole core is a significant pharmacophore present in many therapeutic agents.

Consequently, the functionalization of pyrazole rings, such as **1-Ethyl-4-iodo-1H-pyrazole**, via Sonogashira coupling is a key strategy for creating diverse alkynyl-substituted pyrazoles, generating new chemical entities for drug discovery and development.^{[1][3]} The carbon-iodine bond's high reactivity makes 4-iodopyrazoles excellent substrates for this transformation, generally showing higher reactivity than their bromo- or chloro-analogs.^[4]

General Considerations for Optimization

Several factors can be adjusted to optimize the Sonogashira coupling for **1-Ethyl-4-iodo-1H-pyrazole**:

- Catalyst System: A combination of a palladium source (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, $\text{Pd}(\text{PPh}_3)_4$) and a copper(I) co-catalyst (CuI) is standard.^{[5][6]} The catalyst loading is typically low, ranging from 1-5 mol% for palladium and 2-10 mol% for copper.^{[4][5]}
- Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It deprotonates the terminal alkyne and neutralizes the hydrogen iodide byproduct.^[6]

Often, the base can also serve as the solvent.[5]

- Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine are commonly used to ensure an inert reaction environment.[1][7]
- Temperature: Reactions are often run at temperatures ranging from room temperature to 80 °C, depending on the reactivity of the specific substrates.[1][4]
- Inert Atmosphere: To prevent oxidative side reactions, particularly the homocoupling of alkynes (Glaser coupling), the reaction should be performed under an inert atmosphere of nitrogen or argon.[1][5]

Optimized Reaction Conditions

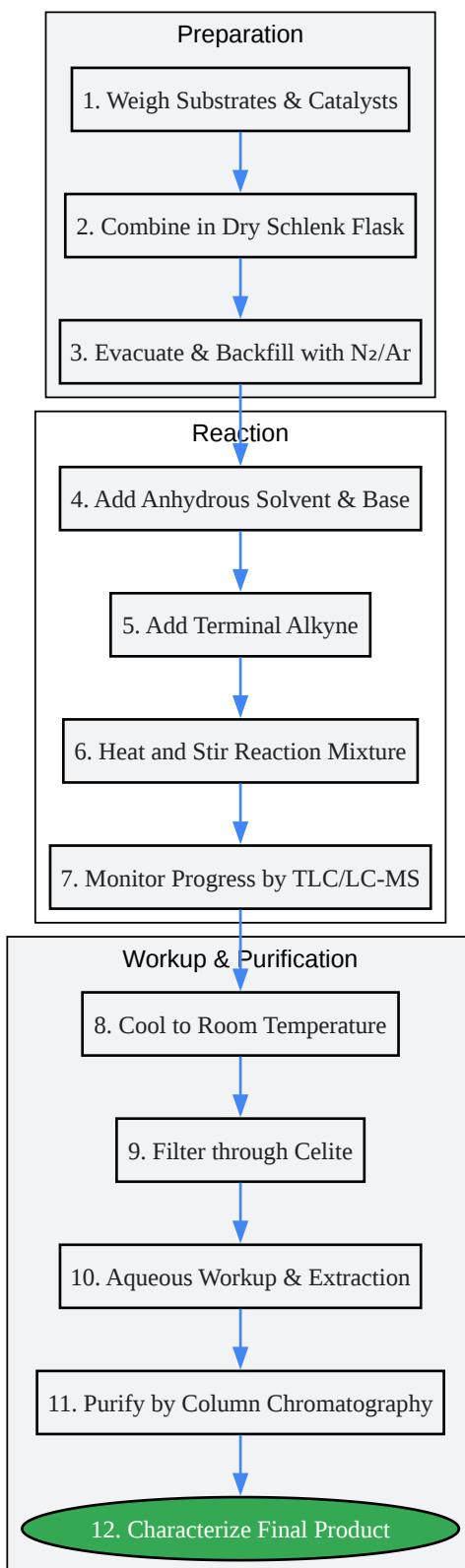
The following tables summarize typical conditions for the Sonogashira coupling of iodopyrazole derivatives, which serve as a strong starting point for reactions with **1-Ethyl-4-iodo-1H-pyrazole**.

Table 1: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazoles

Component	Reagent/Parameter	Typical Loading/Value	Reference
Aryl Halide	4-Iodopyrazole Derivative	1.0 equivalent	[1] [4]
Alkyne	Terminal Alkyne	1.2 - 1.5 equivalents	[1] [4]
Palladium Catalyst	PdCl ₂ (PPh ₃) ₂	2 mol%	[1] [5]
Copper Co-catalyst	Copper(I) Iodide (CuI)	4 mol%	[1] [5]
Base	Triethylamine (TEA)	3.0 equivalents (or as solvent)	[4] [7]
Solvent	THF, DMF, or TEA	5-10 mL per mmol of halide	[1] [7]
Temperature	Room Temperature to 80 °C	-	[1] [4]
Atmosphere	Inert (Nitrogen or Argon)	-	[1]

Visualized Workflow and Mechanism

The general workflow for a Sonogashira coupling experiment and the underlying catalytic mechanism are depicted below.

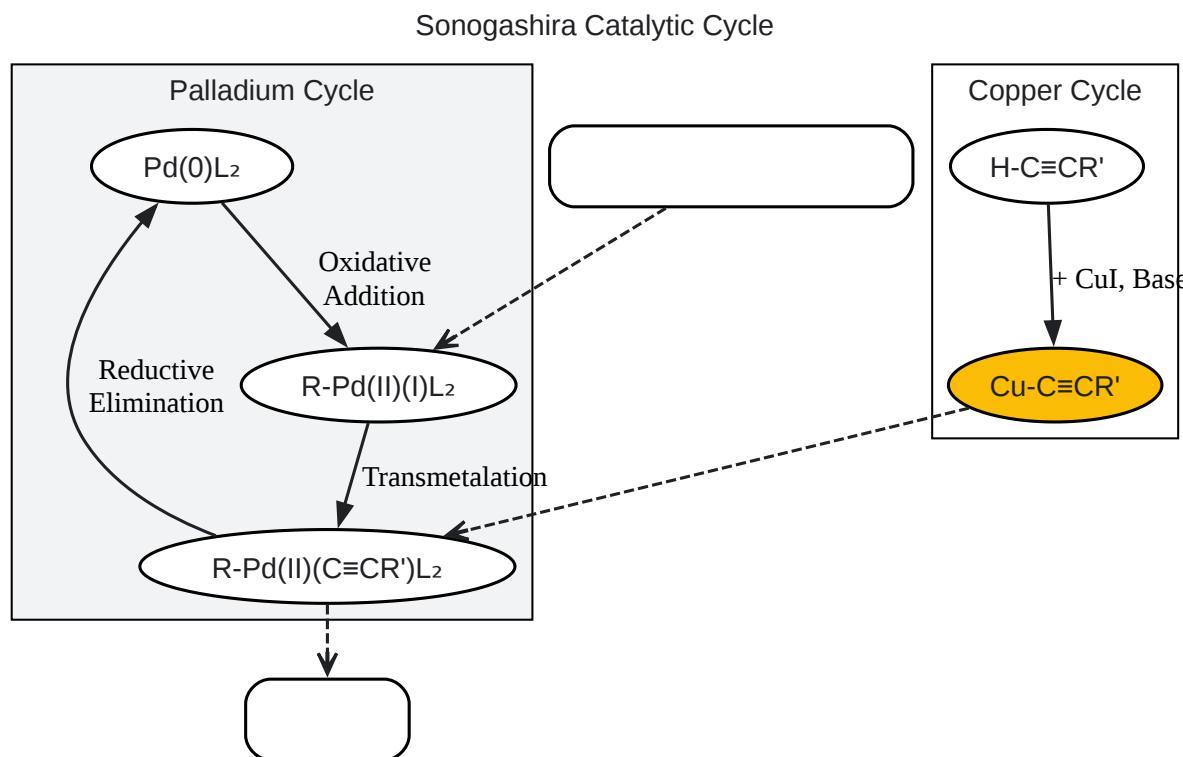


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Caption: Experimental workflow for the Sonogashira coupling reaction.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.

[1]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of **1-Ethyl-4-iodo-1H-pyrazole** with a generic terminal alkyne.

Materials:

- **1-Ethyl-4-iodo-1H-pyrazole** (1.0 mmol, 1.0 equiv)

- Terminal alkyne (1.2 mmol, 1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.02 mmol, 2 mol%)
- Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
- Triethylamine (TEA), anhydrous (approx. 5 mL)
- Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Celite
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **1-Ethyl-4-iodo-1H-pyrazole** (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol), and CuI (0.04 mmol).[1]
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
- Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous triethylamine (5 mL) via syringe. Stir the mixture at room temperature for 5-10 minutes.[1] Add the terminal alkyne (1.2 mmol) dropwise via syringe.[1]
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.[1]
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[1]
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[1]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired 4-alkynyl-1-ethyl-1H-pyrazole product.[4]

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- Organic solvents are flammable and should be handled with care.[1]
- Always consult the Safety Data Sheet (SDS) for each reagent before use.

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